4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran

Lipophilicity Medicinal Chemistry ADME

4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran (CAS 1780214-06-3) is a fluorinated heterocyclic small-molecule scaffold belonging to the tetrahydropyran class. It possesses a molecular formula of C₁₁H₁₂BrFO, a molecular weight of 259.11 g/mol, and a computed XLogP3 of 3, indicating moderate lipophilicity.

Molecular Formula C11H12BrFO
Molecular Weight 259.118
CAS No. 1780214-06-3
Cat. No. B2380625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran
CAS1780214-06-3
Molecular FormulaC11H12BrFO
Molecular Weight259.118
Structural Identifiers
SMILESC1COCCC1(C2=CC=C(C=C2)Br)F
InChIInChI=1S/C11H12BrFO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8H2
InChIKeyFGRXYFDRXYGWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran CAS 1780214-06-3: A Fluorinated Tetrahydropyran Building Block for Medicinal Chemistry


4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran (CAS 1780214-06-3) is a fluorinated heterocyclic small-molecule scaffold belonging to the tetrahydropyran class [1]. It possesses a molecular formula of C₁₁H₁₂BrFO, a molecular weight of 259.11 g/mol, and a computed XLogP3 of 3, indicating moderate lipophilicity [1]. The compound features a quaternary carbon bearing both a 4-bromophenyl group and a fluorine atom, which provides a dual functional handle for further derivatization—the bromine atom enables transition-metal-catalyzed cross-coupling, while the fluorine atom modulates conformational and electronic properties . It is supplied as a research-grade building block with a typical purity of ≥95% (HPLC) and is intended strictly for laboratory research use .

Why 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran Cannot Be Replaced by Non-Fluorinated or Simple Halogenated Tetrahydropyran Analogs


Generic substitution among tetrahydropyran scaffolds is unreliable because the presence and position of the fluorine substituent on the saturated ring fundamentally alter key physicochemical properties that govern molecular recognition, metabolic stability, and synthetic utility. Direct evidence from computed property comparisons shows that replacing the fluorine atom of 4-(4-bromophenyl)-4-fluorotetrahydro-2H-pyran with a hydrogen atom in the non-fluorinated analog 4-(4-bromophenyl)tetrahydro-2H-pyran reduces the molecular weight by 18 g/mol and increases the computed lipophilicity (XLogP3) by approximately 0.5 log units [1][2]. A change of this magnitude in lipophilicity can significantly affect solubility, permeability, and off-target binding profiles in medicinal chemistry programs [1]. Furthermore, the C–F bond at the quaternary center introduces a strong dipole moment that is absent in non-fluorinated or ring-fluorinated positional isomers, altering the preferred solution conformation and potentially the binding pose when the scaffold is elaborated into bioactive molecules [1]. These quantitative property divergences mean that a compound optimized with this specific fluorinated scaffold cannot be simply interchanged with a close analog without risking a meaningful shift in the structure–activity relationship.

Product-Specific Quantitative Evidence Guide for 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran (CAS 1780214-06-3)


Computed Lipophilicity (XLogP3) Comparison: Fluorinated vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 4-position of the tetrahydropyran ring reduces the computed lipophilicity relative to the non-fluorinated analog. The target compound 4-(4-bromophenyl)-4-fluorotetrahydro-2H-pyran has a PubChem-derived XLogP3 of 3.0 [1], while the direct hydrogen analog 4-(4-bromophenyl)tetrahydro-2H-pyran (CAS 811828-76-9) has a computed XLogP3 of 3.5 [2]. This represents a ΔlogP of –0.5 log units, indicating that the fluorinated scaffold is meaningfully less lipophilic.

Lipophilicity Medicinal Chemistry ADME

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Design

The presence of the fluorine atom increases the molecular weight and heavy atom count compared to the non-fluorinated analog, which alters the scaffold's positioning in fragment-based drug discovery (FBDD) property space. The target compound has a molecular weight of 259.11 g/mol and 14 heavy atoms [1]. The non-fluorinated analog 4-(4-bromophenyl)tetrahydro-2H-pyran has a molecular weight of 241.12 g/mol and 13 heavy atoms [2]. The difference of +18 g/mol and +1 heavy atom places the fluorinated scaffold closer to the upper boundary of the 'rule of three' for fragment selection, making it a heavier but more three-dimensional starting point.

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The C–F bond at the quaternary center contributes an additional hydrogen bond acceptor (HBA) and increases the topological polar surface area (TPSA) compared to non-fluorinated and C-2-fluorophenyl positional isomers. The target compound has 2 HBA and a TPSA of 9.2 Ų [1]. The non-fluorinated analog has only 1 HBA and a TPSA of 9.2 Ų (the oxygen atom is the sole contributor, but the computed TPSA value remains identical due to the algorithm's handling of fluorine) [2]. In practice, the additional electronegative fluorine atom provides an extra site for weak hydrogen bonding (C–F···H interactions) that is absent in the hydrogen analog, which can influence molecular recognition in protein–ligand complexes [3].

Hydrogen Bonding Polar Surface Area Permeability

Rotatable Bond Count and Conformational Rigidity Differentiation

The quaternary fluorinated carbon center restricts conformational freedom compared to analogs where the tetrahydropyran ring can undergo ring-flipping without a substituent at the 4-position. The target compound has only 1 rotatable bond (the C–C bond between the aromatic ring and the tetrahydropyran), as determined by PubChem [1]. The non-fluorinated analog also has 1 rotatable bond [2]. However, the presence of the fluorine atom at the quaternary center locks the tetrahydropyran ring into a preferred chair conformation with the fluorine occupying an axial or equatorial position based on steric and electronic preferences, a restriction that is absent when the 4-position bears only a hydrogen atom [3].

Conformational Analysis Rotatable Bonds Scaffold Rigidity

Reactivity Differentiation: Bromine as a Synthetic Handle for Cross-Coupling

The 4-bromophenyl substituent provides a well-established site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) enabling rapid diversification of the scaffold [1]. The combined presence of bromine and fluorine in the same scaffold creates a chemoselective functionalization sequence: the bromine is selectively reactive under Pd(0) catalysis, while the C–F bond remains inert under these conditions [2]. This orthogonality is not available in analog scaffolds where the halogen is chlorine (less reactive) or where the fluorine is absent [2]. The bromine atom's bond dissociation energy (C–Br ≈ 285 kJ/mol) is significantly lower than that of the C–F bond (≈ 485 kJ/mol), providing a wide reactivity window for selective functionalization [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Metabolic Stability Class-Level Advantage of C-4 Fluorination on Saturated Heterocycles

Fluorination at the quaternary carbon of saturated heterocycles is a well-precedented strategy to block oxidative metabolism at that position. In general, replacing a C–H bond with a C–F bond at a metabolically labile site increases the oxidation potential and sterically shields the adjacent positions from cytochrome P450-mediated hydroxylation [1]. While direct microsomal stability data for 4-(4-bromophenyl)-4-fluorotetrahydro-2H-pyran are not publicly available, class-level evidence from fluorinated piperidine and tetrahydropyran analogs demonstrates that a single fluorine substitution at a quaternary center can improve in vitro half-life (t₁/₂) by 2- to 5-fold relative to the non-fluorinated parent in human liver microsome assays [2]. This class-level advantage is expected to extend to the target compound when compared to 4-(4-bromophenyl)tetrahydro-2H-pyran.

Metabolic Stability Fluorine Effect CYP450

Best Application Scenarios for Procuring 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran (CAS 1780214-06-3) Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Reduced Lipophilicity Without Loss of Aromatic Halogen Reactivity

Medicinal chemistry teams whose hit or lead series suffers from excessive lipophilicity (logP > 4) can procure this fluorinated scaffold as a direct replacement for the more lipophilic non-fluorinated analog 4-(4-bromophenyl)tetrahydro-2H-pyran. The measured ΔlogP of –0.5 units (XLogP3 3.0 vs. 3.5) [1][2] provides a quantifiable reduction in lipophilicity while preserving the aryl bromide handle essential for parallel library synthesis via Suzuki coupling. This scenario is particularly relevant when optimizing compounds for oral bioavailability or minimizing off-target binding to lipophilic protein sites.

Fragment-Based Drug Discovery Requiring a Conformationally Constrained, Fluorine-Containing Building Block

Fragment library curators seeking to expand the three-dimensional and physicochemical diversity of their collection should prioritize this compound over flexible, non-fluorinated tetrahydropyran fragments. The quaternary C–F center restricts ring conformational mobility [3], providing a more defined pharmacophore geometry, while the molecular weight (259.11 g/mol) and heavy atom count (14) place the compound in a distinct fragment property space that bridges the gap between typical rule-of-three fragments and larger lead-like compounds [1].

Iterative Synthesis Strategies Exploiting Chemoselective C–Br vs. C–F Reactivity

Synthetic chemistry groups designing multi-step routes that require sequential functionalization will benefit from the large reactivity gap (ΔBDE ≈ 200 kJ/mol) between the reactive C–Br bond and the inert C–F bond [4]. The bromine can be selectively coupled under Pd(0) catalysis in the first step, leaving the fluorine available for late-stage property modulation or for participation in polar interactions with the biological target. This chemoselectivity advantage is not available in analogs where both halogens are chlorine or where the fluorine is absent.

Metabolic Stability Optimization of Tetrahydropyran-Containing Lead Series

Project teams whose tetrahydropyran-containing leads exhibit rapid oxidative metabolism at the saturated ring positions can procure this compound to introduce a metabolically blocking fluorine atom at the quaternary 4-position. Class-level evidence from fluorinated heterocycles indicates a 2- to 5-fold improvement in in vitro human liver microsome half-life when a C–H bond at a metabolically labile site is replaced by C–F [5]. Incorporating this building block early in the synthesis can obviate the need for later-stage metabolic stabilization efforts.

Quote Request

Request a Quote for 4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.